

IHVR-11029: A Broad-Spectrum Antiviral Agent Targeting Host Glycoprotein Processing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IHVR-11029

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IHVR-11029 is a novel iminosugar derivative that has demonstrated potent, broad-spectrum antiviral activity against a range of enveloped viruses. By inhibiting the host's endoplasmic reticulum (ER) α -glucosidases I and II, **IHVR-11029** disrupts the proper folding and maturation of viral glycoproteins, a critical step in the viral life cycle for many pathogens. This mechanism of action, targeting a host dependency factor, offers a high barrier to the development of viral resistance. This document provides a comprehensive overview of the antiviral spectrum of **IHVR-11029**, detailing its efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.

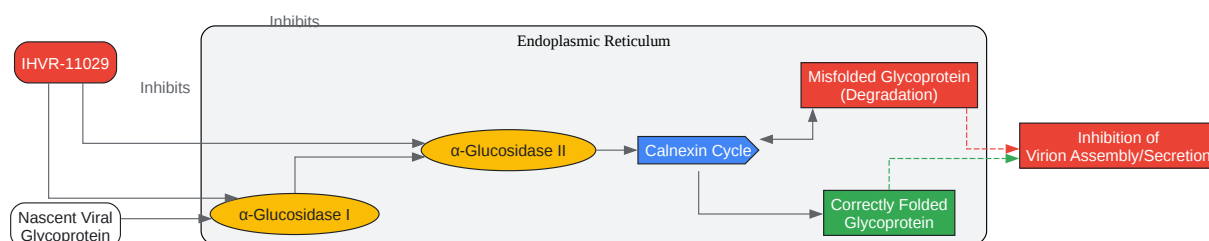
Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical strategy to combat known, emerging, and future viral pathogens. **IHVR-11029**, a small molecule inhibitor of ER α -glucosidases, has been identified as a promising candidate in this arena.^{[1][2]} It belongs to a class of compounds that interfere with the host-cellular machinery required for viral replication, specifically the processing of N-linked glycans on viral envelope proteins.^{[1][3]} This guide summarizes the current knowledge on the antiviral profile of **IHVR-11029**, presenting key data and methodologies to inform further research and development efforts.

Mechanism of Action: Inhibition of ER α -Glucosidases

IHVR-11029 exerts its antiviral effect by targeting the host's ER-resident α -glucosidases I and II.[1] These enzymes are crucial for the initial steps of the N-linked glycosylation pathway, which is essential for the proper folding of many viral glycoproteins.

Signaling Pathway of **IHVR-11029**'s Antiviral Activity



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Caption: Mechanism of action of **IHVR-11029**.

By inhibiting these glucosidases, **IHVR-11029** prevents the trimming of terminal glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This disruption leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The lack of properly folded glycoproteins impairs the assembly and secretion of new, infectious viral particles.

Antiviral Spectrum of **IHVR-11029**

IHVR-11029 has demonstrated a broad spectrum of antiviral activity in vitro against several enveloped viruses, particularly those that cause viral hemorrhagic fevers (VHFs).

In Vitro Efficacy

The antiviral potency of **IHVR-11029** has been quantified against various viruses. The following tables summarize the key findings from in vitro studies.

Table 1: Inhibition of ER α -Glucosidase I by **IHVR-11029** and Parent Compound

Compound	IC ₅₀ (μ M)
IHVR-11029	0.09
CM-10-18 (Parent)	0.54 \pm 0.12
Data sourced from in vitro enzymatic assays.	

Table 2: In Vitro Antiviral Activity of **IHVR-11029**

Virus	Family	EC ₅₀ (μM)	Assay Type
Bovine Viral Diarrhea Virus (BVDV)	Flaviviridae	1.3	Virus Yield Reduction
Tacaribe Virus (TCRV)	Arenaviridae	3.3	Virus Yield Reduction
Dengue Virus (DENV)	Flaviviridae	0.75	Virus Yield Reduction
Rift Valley Fever Virus (RVFV)	Bunyaviridae	Dose-dependent inhibition	Virus Yield Reduction
Ebola Virus (EBOV) Pseudotype	Filoviridae	Dose-dependent inhibition	Pseudotyped Lentiviral Particles
Lassa Virus (LASV) Pseudotype	Arenaviridae	Dose-dependent inhibition	Pseudotyped Lentiviral Particles
SARS-CoV Pseudotype	Coronaviridae	Significant inhibition	Pseudotyped Lentiviral Particles
HCoV-NL63 Pseudotype	Coronaviridae	Significant inhibition	Pseudotyped Lentiviral Particles
EC ₅₀ values represent the concentration of the drug that inhibits viral replication by 50%.			

In Vivo Efficacy

Preclinical studies in mouse models of lethal viral infections have provided evidence of the in vivo antiviral activity of **IHVR-11029**.

Table 3: In Vivo Efficacy of **IHVR-11029** in Mouse Models

Virus Model	Animal Model	Treatment Regimen	Outcome
Marburg Virus (MARV)	BALB/c mice	32 mg/kg, initiated 1 day prior to challenge	50% survival
Data from lethal infection models.			

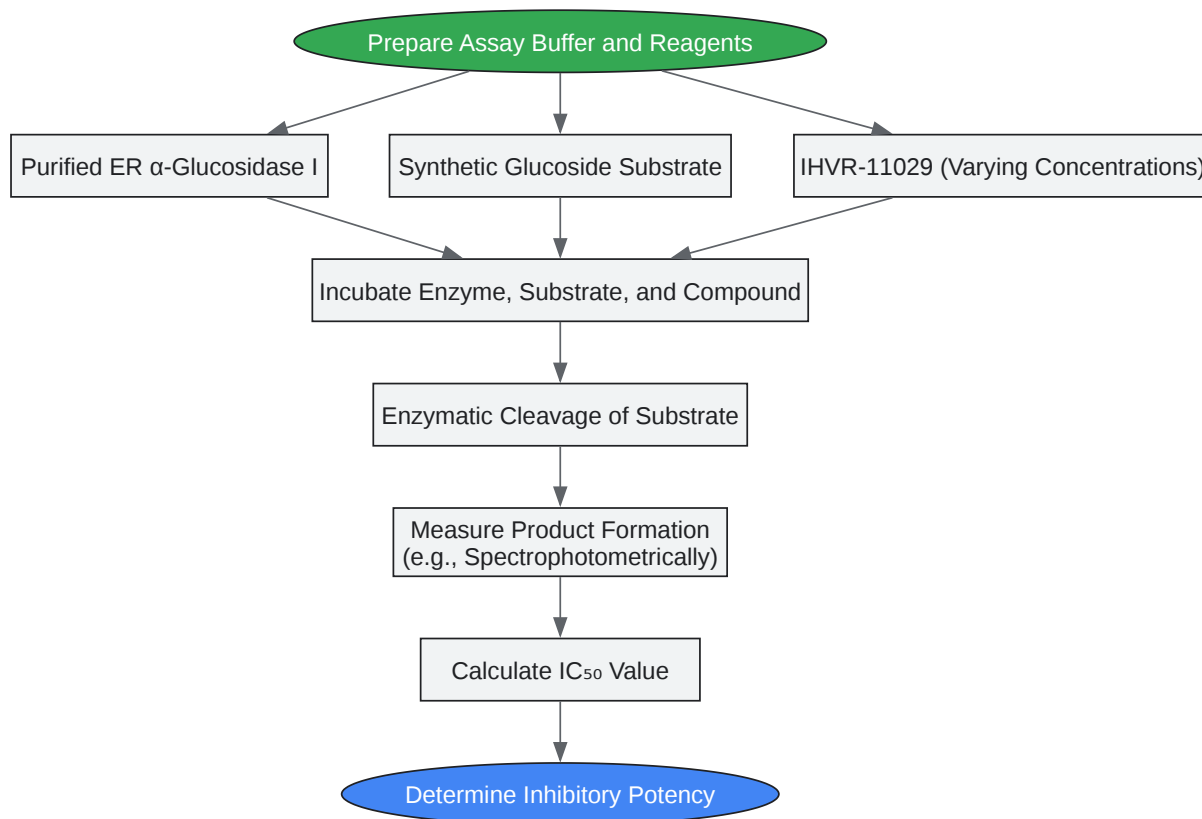
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to evaluate **IHVR-11029**.

In Vitro Enzymatic Assay for α -Glucosidase I Inhibition

This assay quantifies the direct inhibitory effect of **IHVR-11029** on its molecular target.

Experimental Workflow for α -Glucosidase I Inhibition Assay



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Caption: Workflow for determining IC₅₀ against α-glucosidase I.

- Enzyme Source: Purified ER α-glucosidase I.
- Substrate: A suitable synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage.
- Procedure:

- A fixed concentration of the enzyme is incubated with varying concentrations of **IHVR-11029**.
- The enzymatic reaction is initiated by the addition of the substrate.
- After a defined incubation period, the reaction is stopped.
- The amount of product formed is quantified using a spectrophotometer or fluorometer.
- The concentration of **IHVR-11029** that inhibits enzyme activity by 50% (IC_{50}) is calculated by fitting the data to a dose-response curve.

Virus Yield Reduction Assay

This assay measures the ability of the compound to inhibit the production of infectious viral particles in cell culture.

- Cell Lines: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for Bovine Viral Diarrhea Virus (BVDV).
- Viruses: BVDV (NADL strain), Tacaribe virus (TCRV) (11573 strain), Dengue virus (DENV) (serotype 2, New Guinea C), and Rift Valley Fever Virus (RVFV) (MP12 strain) have been tested.
- Procedure:
 - Monolayers of susceptible cells are infected with the virus in the presence of serial dilutions of **IHVR-11029**.
 - After an incubation period to allow for viral replication, the cell culture supernatant is harvested.
 - The amount of infectious virus in the supernatant is quantified by plaque assay or endpoint dilution on fresh cell monolayers.
 - The EC_{50} value is determined as the compound concentration that reduces the viral titer by 50% compared to untreated controls.

Pseudotyped Lentiviral Particle Assay

This assay is a safe method to study the entry of highly pathogenic viruses by using a surrogate viral system.

- Principle: Lentiviral particles are engineered to express the envelope glycoproteins of a pathogenic virus (e.g., Ebola, Lassa) and a reporter gene (e.g., luciferase).
- Procedure:
 - Producer cells are co-transfected with plasmids encoding the lentiviral core proteins, the reporter gene, and the viral glycoprotein of interest.
 - The production of pseudotyped particles is carried out in the presence of varying concentrations of **IHVR-11029**.
 - The supernatant containing the pseudotyped particles is harvested and used to infect target cells.
 - The efficiency of viral entry is determined by measuring the expression of the reporter gene (e.g., luciferase activity) in the target cells.
 - A dose-dependent reduction in reporter gene expression indicates inhibition of glycoprotein-mediated entry.

In Vivo Efficacy in Mouse Models

Animal models are essential for evaluating the therapeutic potential of antiviral candidates.

- Animal Models:
 - Marburg Virus (MARV): 12-week-old BALB/c mice are challenged with 1,000 pfu of mouse-adapted MARV (Ravn strain) via intraperitoneal (IP) injection.
 - Ebola Virus (EBOV): 8-12-week-old C57B1/6 mice are challenged with 1,000 pfu of mouse-adapted EBOV (Zaire strain) via IP injection.

- Compound Formulation: For in vivo studies, **IHVR-11029** was formulated in Phosphate Buffered Saline (PBS) with 10% Solutol.
- Treatment and Monitoring:
 - Treatment with **IHVR-11029** or a vehicle control is initiated at a specified time relative to virus challenge (e.g., 1 day prior).
 - Animals are monitored daily for clinical signs of disease and survival.
 - The efficacy of the compound is determined by its ability to reduce mortality and morbidity compared to the control group.

Conclusion and Future Directions

IHVR-11029 is a potent, broad-spectrum antiviral agent that targets a key host dependency factor, the ER α -glucosidases. Its ability to inhibit a wide range of enveloped viruses in vitro, coupled with demonstrated in vivo efficacy in a lethal disease model, underscores its potential as a therapeutic candidate. The mechanism of action, which involves disrupting viral glycoprotein maturation, is a well-validated strategy for antiviral drug development.

Future research should focus on:

- Expanding the evaluation of **IHVR-11029** against a wider range of clinically relevant viruses.
- Conducting detailed pharmacokinetic and toxicology studies to establish a comprehensive safety profile.
- Optimizing dosing regimens in various animal models to maximize therapeutic efficacy.
- Investigating the potential for combination therapy with other antiviral agents that have different mechanisms of action.

The data and methodologies presented in this guide provide a solid foundation for the continued investigation and development of **IHVR-11029** as a next-generation, host-targeted antiviral therapeutic.

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- To cite this document: BenchChem. [IHVR-11029: A Broad-Spectrum Antiviral Agent Targeting Host Glycoprotein Processing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831086#ihvr-11029-antiviral-spectrum]

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